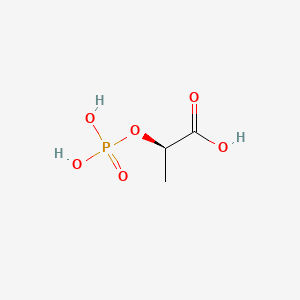

(2R)-2-phosphonooxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-phosphonooxypropanoic acid is a compound characterized by the presence of a phosphonic acid group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-phosphonooxypropanoic acid typically involves the reaction of phosphorous acid with a suitable precursor under controlled conditions. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phosphonooxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.

Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of phosphonate esters.

Scientific Research Applications

(2R)-2-phosphonooxypropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex phosphonate compounds.

Biology: The compound is studied for its role in metabolic pathways and as a potential inhibitor of enzymes that interact with phosphate groups.

Mechanism of Action

The mechanism of action of (2R)-2-phosphonooxypropanoic acid involves its interaction with molecular targets that recognize phosphate groups. It can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acids and their derivatives, such as:

- Phosphoric acid

- Phosphinic acid

- Aminophosphonic acids

Uniqueness

What sets (2R)-2-phosphonooxypropanoic acid apart is its specific stereochemistry and the presence of both a phosphonic acid group and a propanoic acid backbone. This unique structure allows it to interact with biological systems in ways that other phosphonic acids may not, making it particularly useful in targeted applications .

Biological Activity

(2R)-2-phosphonooxypropanoic acid, also known as 2-phospho-D-glyceric acid, is a significant metabolite involved in various biochemical pathways. This article delves into its biological activity, mechanisms of action, and implications in metabolic processes, supported by data tables and relevant research findings.

- IUPAC Name : (2R)-3-hydroxy-2-(phosphonooxy)propanoic acid

- Chemical Formula : C3H7O7P

- Molecular Weight : 186.057 g/mol

Biological Role and Mechanisms

This compound plays crucial roles in metabolic pathways, particularly in glycolysis and gluconeogenesis. It serves as an intermediate in the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate, catalyzed by enolase enzymes. This conversion is vital for energy production and metabolic regulation.

Enzymatic Reactions Involving this compound

| Reaction | Enzyme | EC Number | Function |

|---|---|---|---|

| 2-Phospho-D-glycerate → Phosphoenolpyruvate + H2O | Enolase | EC 4.2.1.11 | Catalyzes dehydration in glycolysis |

| 3-Phosphoglycerate → 2-Phospho-D-glycerate | Phosphoglycerate Mutase | EC 5.4.2.1 | Interconversion of phosphoglycerates |

Pathophysiological Implications

Research indicates that dysregulation of this compound can lead to metabolic disorders, particularly glycogen storage diseases such as von Gierke disease (glycogen storage disease type I). This condition is characterized by impaired glucose metabolism, leading to hypoglycemia and other metabolic disturbances .

Case Studies and Research Findings

- Glycogen Storage Disease Type I : A study highlighted the involvement of 2-phospho-D-glycerate in the metabolic pathway affected by this disease. Patients exhibit elevated levels of this metabolite due to impaired conversion to glucose .

- Role in Cancer Metabolism : Recent findings suggest that altered levels of this compound may contribute to the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .

- Enzyme Activity Regulation : The activity of bisphosphoglycerate mutase, which utilizes this compound as a substrate, is crucial for regulating hemoglobin's oxygen affinity through the production of 2,3-bisphosphoglycerate .

Properties

CAS No. |

28238-06-4 |

|---|---|

Molecular Formula |

C3H7O6P |

Molecular Weight |

170.06 g/mol |

IUPAC Name |

(2R)-2-phosphonooxypropanoic acid |

InChI |

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m1/s1 |

InChI Key |

CSZRNWHGZPKNKY-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OP(=O)(O)O |

Canonical SMILES |

CC(C(=O)O)OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.